molecular formula C13H12N2O4 B3836158 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde

1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde

Cat. No. B3836158
M. Wt: 260.24 g/mol
InChI Key: QNJFCYSYAUZXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde, also known as MNIC, is a chemical compound that has been widely studied for its potential use in scientific research. MNIC is a highly reactive molecule that has been used as a probe for the detection of free radicals in biological systems.

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde involves the reaction of the molecule with free radicals. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde reacts with free radicals to form a stable adduct, which can be detected by EPR spectroscopy. The formation of the adduct is dependent on the concentration of free radicals in the system. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.
Biochemical and Physiological Effects
1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde can protect cells from oxidative stress by scavenging free radicals. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has also been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of free radicals. In vivo studies have demonstrated that 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde can protect against ischemia-reperfusion injury in the heart and brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde as a probe for free radicals is its high reactivity. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde reacts with free radicals at a faster rate than other commonly used probes, such as spin traps. This allows for more sensitive detection of free radicals in biological systems. However, one limitation of using 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde is its relatively low stability. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde can undergo degradation in biological systems, which can lead to false positive results.

Future Directions

There are a number of future directions for research on 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde. One area of interest is the development of new probes based on the 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde structure. These probes could be designed to have improved stability and reactivity, which would allow for more accurate detection of free radicals in biological systems. Another area of interest is the use of 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde as a therapeutic agent. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been shown to have protective effects in a variety of disease models, including ischemia-reperfusion injury and neurodegenerative diseases. Further research is needed to determine the potential therapeutic applications of 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde.

Scientific Research Applications

1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been used as a probe for the detection of free radicals in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde reacts with free radicals to form a stable adduct, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. 1-methyl-5-nitro-2-(2-oxopropyl)-1H-indole-3-carbaldehyde has been used to detect free radicals in a variety of biological systems, including cells, tissues, and whole animals.

properties

IUPAC Name

1-methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8(17)5-13-11(7-16)10-6-9(15(18)19)3-4-12(10)14(13)2/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJFCYSYAUZXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-2-(2-oxopropyl)indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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